molecular formula C20H22N2O4S B2521747 ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 921133-45-1

ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2521747
CAS No.: 921133-45-1
M. Wt: 386.47
InChI Key: OSJPDHIUMGRYPJ-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a fused thienopyridine core. Its molecular formula is C₂₂H₂₃N₃O₄S, with a molecular weight of 425.50 g/mol. The molecule is substituted at three critical positions:

  • Position 2: A 4-methylbenzamido group (aromatic amide), enhancing hydrophobic interactions.
  • Position 3: An ethyl ester group, contributing to solubility in organic solvents.
  • Position 6: An acetyl group, influencing electronic properties and metabolic stability.

Its synthesis likely involves multi-step reactions, including cyclization, amidation, and acetylation, as described in similar thienopyridine derivatives .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-4-26-20(25)17-15-9-10-22(13(3)23)11-16(15)27-19(17)21-18(24)14-7-5-12(2)6-8-14/h5-8H,4,9-11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJPDHIUMGRYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Acetyl Group: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst.

    Attachment of the 4-Methylbenzamido Group: This step involves the reaction of the intermediate compound with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and benzamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

Ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in inflammatory and pain pathways.

    Interacting with Receptors: Modulating the activity of receptors involved in cell signaling and immune response.

    Inducing Apoptosis: Promoting programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related thieno[2,3-c]pyridine derivatives is provided below:

Table 1: Structural and Functional Comparison

Compound Name (CAS/Ref) Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-Methylbenzamido Acetyl 425.50 Potential kinase inhibition
Ethyl 2-amino-6-benzyl-... (4a) Amino Benzyl 316.40 Cytotoxic activity (IC₅₀: ~5 µM)
Ethyl 6-benzyl-2-[4-(dipropylsulfamoyl)... (8) 4-(Dipropylsulfamoyl)benzamido Benzyl 583.76 Enzyme inhibitory potential
CAS 1148027-17-1 Amino Butanoyl 296.39 Enhanced solubility (LogP: 2.1)
Ethyl 6-(pyridin-4-ylmethyl)-... (4b) Amino Pyridin-4-ylmethyl 343.43 Improved cellular uptake

Key Observations :

The acetyl group at Position 6 may reduce metabolic degradation relative to bulkier substituents (e.g., benzyl in Compound 8), as seen in stability studies of acetylated heterocycles .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (425.50 g/mol) compared to CAS 1148027-17-1 (296.39 g/mol) suggests reduced aqueous solubility, a common trade-off for enhanced target affinity .
  • Ethyl ester groups (Position 3) in all compounds improve lipid solubility, critical for membrane permeability .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods for 4a and 4b, involving:

  • Cyclocondensation of thiophene and pyridine precursors.
  • Amidation at Position 2 using 4-methylbenzoyl chloride.
  • Acetylation at Position 6 via nucleophilic substitution .

Spectroscopic Characterization :

  • NMR data for analogs (e.g., 4b: δ 8.51 for pyridinyl protons ) provide benchmarks for the target compound. The acetyl group’s carbonyl signal is expected at ~200–210 ppm in ¹³C NMR, distinct from ester carbonyls (~165–175 ppm) .

Biological Activity

Ethyl 6-acetyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the existing research on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the thieno[2,3-c]pyridine class, which is characterized by a fused ring system that contributes to its biological activity. The presence of the acetyl and benzamide moieties enhances its pharmacological profile.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : Many thieno[2,3-c]pyridines exhibit inhibitory effects on key enzymes involved in cellular processes. For instance, studies have shown that certain derivatives can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation .
  • Receptor Modulation : Compounds in this class may also act as modulators of neurotransmitter receptors. For example, some derivatives have shown activity at GABA receptors, which are crucial for neurotransmission and have implications in anxiety and epilepsy treatment .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thieno[2,3-c]pyridine derivatives. For instance:

  • Mycobacterial Activity : this compound has been evaluated for activity against Mycobacterium tuberculosis and related species. Preliminary results indicate promising antimicrobial effects .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Thieno[2,3-c]pyridine derivatives have shown efficacy in inhibiting the proliferation of various cancer cell lines. This is often attributed to their ability to induce apoptosis and inhibit cell cycle progression .

Case Studies

  • Study on Antimicrobial Effects :
    • A study assessed the efficacy of this compound against Mycobacterium abscessus. Results indicated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 12 µg/mL .
  • Cancer Cell Line Testing :
    • In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell growth with IC50 values ranging from 10 to 30 µM depending on the cell type. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 12 µg/mL against M. abscessus
AnticancerIC50 = 10-30 µM in various cancer lines
Enzyme InhibitionInhibits DHFR
Receptor ModulationModulates GABA receptors

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